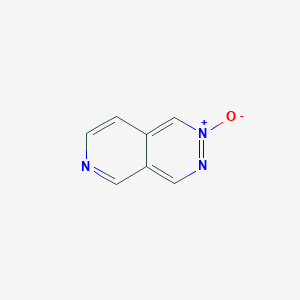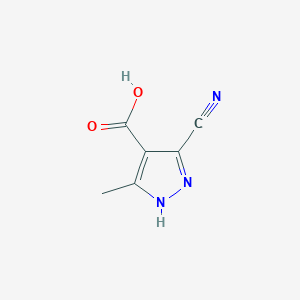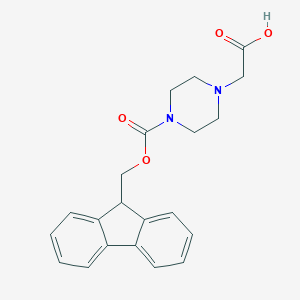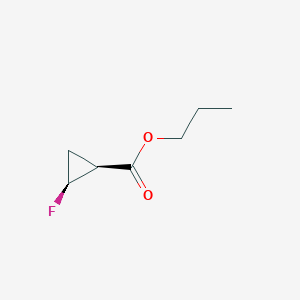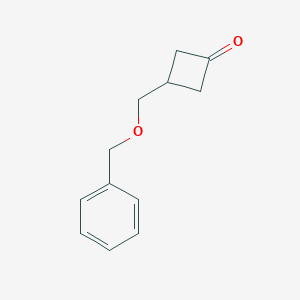
3-((Benzyloxy)methyl)cyclobutanone
Overview
Description
Cyclobutanones are a class of compounds that have garnered interest due to their potential as building blocks in synthesis. These compounds can be elaborated through various chemical reactions to produce a wide range of structurally diverse molecules.
Synthesis Analysis
The synthesis of cyclobutanone derivatives, which can be related to the synthesis of "3-((Benzyloxy)methyl)cyclobutanone," involves several key strategies. For example, the facile synthesis of 2-methylenecyclobutanones has been achieved through a Ca(OH)2-catalyzed direct condensation of cyclobutanone with aldehydes, followed by a Baeyer–Villiger oxidation to produce 4-methylenebutanolides. This method highlights the potential routes for synthesizing substituted cyclobutanones under mild conditions (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of cyclobutanone derivatives is characterized by the cyclobutanone core, which can undergo various transformations. For instance, studies on the stereochemistry and regiochemistry of cyclobutanone ring-opening reactions have provided insights into the molecular structure of these compounds and their derivatives (Matsuo et al., 2008).
Chemical Reactions and Properties
Cyclobutanones participate in a variety of chemical reactions, such as [4 + 2] cycloadditions, which can be catalyzed by Lewis acids. These reactions allow for the insertion of carbonyl compounds into the cyclobutanone ring, leading to the formation of complex structures with high regio- and diastereoselectivity (Matsuo & Sasaki, 2008).
Scientific Research Applications
Synthesis of Cyclobutanone Derivatives : A study by Kabalka & Yao (2003) explored an efficient route to synthesize 3-(hydroxymethyl)cyclobutanone acetals, which are useful intermediates in organic synthesis, via a [2+2] cycloaddition reaction (Kabalka & Yao, 2003).
Carbon-Carbon Bond Formation : Matsuda, Shigeno, & Murakami (2008) reported the palladium-catalyzed reaction of 3-(2-hydroxyphenyl)cyclobutanones with aryl bromides, leading to the formation of arylated benzolactones through a sequence of carbon-carbon bond cleavage and formation (Matsuda et al., 2008).
Ring Expansions and Synthesis of GABOB : Aubé, Wang, Ghosh, & Langhans (1991) examined the synthesis and photochemical rearrangement of oxaziridnes derived from 3-benzyloxy- and 3-phenylcyclobutanone, leading to the synthesis of γ-Amino-β-Hydroxybutyric Acid (GABOB) (Aubé et al., 1991).
Synthesis of Methylenecyclobutanones : Yu et al. (2014) described a green and stereospecific method to synthesize 2-Methylenecyclobutanones, which are potentially useful building blocks, via Ca(OH)2-catalyzed direct and simple aldol condensation of cyclobutanone and aldehydes (Yu et al., 2014).
Catalyzed Intermolecular [4 + 2] Cycloaddition : Matsuo, Sasaki, Tanaka, & Ishibashi (2008) reported the intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and carbonyl compounds, activated with boron trifluoride etherate, to afford 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives (Matsuo et al., 2008).
Intramolecular Olefin Insertion into C-C Single Bond : Murakami, Itahashi, & Ito (2002) achieved intramolecular insertion of a C-C double bond into a C-C single bond by treating cyclobutanone bearing an o-styryl group at the 3-position with a catalytic amount of a cationic rhodium(I)-dppp complex (Murakami et al., 2002).
Safety And Hazards
The compound is classified as a flammable liquid and vapor . It has hazard statements H302, H315, H319, H335, indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing vapors or mists, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBBBGYOVFMVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473740 | |
| Record name | 3-((Benzyloxy)methyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Benzyloxy)methyl)cyclobutanone | |
CAS RN |
172324-67-3 | |
| Record name | 3-((Benzyloxy)methyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(benzyloxy)methyl]cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details












Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)
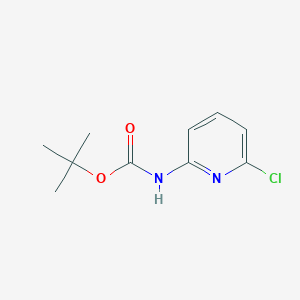
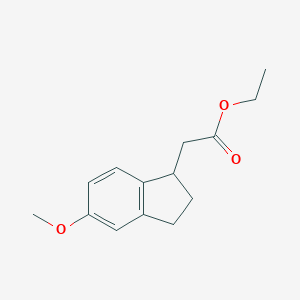
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)
